molecular formula C8H16N2O B1287533 1-Acetyl-4-(methylamino)piperidine CAS No. 139062-96-7

1-Acetyl-4-(methylamino)piperidine

Cat. No. B1287533
M. Wt: 156.23 g/mol
InChI Key: RSEPODZAQBVPOS-UHFFFAOYSA-N
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Patent
US05214055

Procedure details

9.9 g of methylamine in 50 ml of ethanol are added to 14.4 g of 1-acetyl-4-oxopiperidine in 100 ml of ethanol. The mixture is then hydrogenated in the presence of platinum oxide at room temperature and atmospheric pressure, filtered and evaporated.
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[C:3]([N:6]1[CH2:11][CH2:10][C:9](=O)[CH2:8][CH2:7]1)(=[O:5])[CH3:4]>C(O)C.[Pt]=O>[C:3]([N:6]1[CH2:11][CH2:10][CH:9]([NH:2][CH3:1])[CH2:8][CH2:7]1)(=[O:5])[CH3:4]

Inputs

Step One
Name
Quantity
9.9 g
Type
reactant
Smiles
CN
Name
Quantity
14.4 g
Type
reactant
Smiles
C(C)(=O)N1CCC(CC1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
atmospheric pressure, filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
Smiles
C(C)(=O)N1CCC(CC1)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.